molecular formula C16H24N2O4 B585364 Diacetolol D7 CAS No. 1346604-19-0

Diacetolol D7

Cat. No.: B585364
CAS No.: 1346604-19-0
M. Wt: 315.421
InChI Key: AWOGXJOBNAWQSF-SVMCCORHSA-N
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Description

Molecular Structure Analysis

The molecular weight of Diacetolol D7 is 315.42 . Its molecular formula is C16H17D7N2O4 . The SMILES representation of its structure is CC(NC1=CC=C(OCC(O)CNC(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])C(C(C)=O)=C1)=O .

Scientific Research Applications

Transfer and Excretion in Biological Systems

Diacetolol, as a major metabolite of acebutolol, demonstrates notable characteristics in its transfer and excretion within biological systems. Notably, diacetolol and its parent compound acebutolol are excreted into breast milk in concentrations significantly higher than those in maternal plasma. Interestingly, diacetolol has been detected in infants' plasma, indicating that this metabolite accumulates in infants (Mostafavi et al., 2003). Additionally, the concentration of diacetolol in breast milk is consistently higher than that of acebutolol, suggesting a selective excretion or transfer mechanism (Boutroy et al., 2004).

Influence on Pharmacokinetics of Other Drugs

Diacetolol’s interaction with other pharmaceutical agents also provides insights into its pharmacokinetic properties. For instance, the co-administration of cimetidine, a drug known to alter gastric pH, does not significantly affect the pharmacokinetics of acebutolol or diacetolol. This indicates that changes in intragastric pH do not substantially alter the absorption or metabolic processing of diacetolol (Mostafavi & Foster, 2003).

Impact on Cardiovascular and Respiratory Systems

Diacetolol, along with its parent drug acebutolol, exhibits beta-adrenoceptor blocking properties. Studies comparing diacetolol with other beta-blockers like metoprolol and propranolol indicate that diacetolol possesses cardioselective properties. This is evidenced by its significant reduction in exercise heart rate and its relatively lesser impact on airway responsiveness to isoprenaline compared to non-selective beta-blockers (Thomas & Tattersfield, 2004).

Biochemical Analysis

Biochemical Properties

Diacetolol D7, like its parent compound Diacetolol, interacts with β-adrenoceptors. These receptors are proteins that play a crucial role in the biochemical reactions involving catecholamines like adrenaline and noradrenaline .

Cellular Effects

This compound, being a β-adrenoceptor antagonist, can influence cell function by blocking the action of catecholamines. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to β-adrenoceptors, thereby inhibiting the action of catecholamines. This can lead to changes in gene expression and cellular responses .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of Acebutolol, its parent compound. It may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be similar to that of Diacetolol, given their structural similarity. This could involve interactions with transporters or binding proteins .

Subcellular Localization

Given its role as a β-adrenoceptor antagonist, it is likely to be localized in areas where these receptors are present .

Properties

IUPAC Name

N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/i1D3,2D3,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOGXJOBNAWQSF-SVMCCORHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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